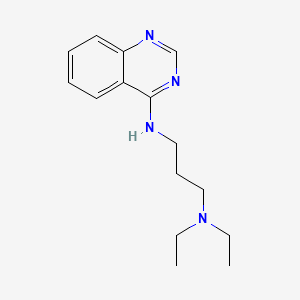![molecular formula C8H14O2 B13819777 Hexahydro-2H,7H-pyrano[2,3-b]pyran CAS No. 38737-53-0](/img/structure/B13819777.png)
Hexahydro-2H,7H-pyrano[2,3-b]pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-2H,7H-pyrano[2,3-b]pyran is a heterocyclic compound with the molecular formula C₈H₁₄O₂. It is characterized by a fused ring system consisting of two oxygen atoms and a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydro-2H,7H-pyrano[2,3-b]pyran can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,3-dicarbonyl compounds with aldehydes in the presence of a catalyst can lead to the formation of this compound . Another method involves the use of photochemical reactions to induce the cyclization process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H,7H-pyrano[2,3-b]pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Hexahydro-2H,7H-pyrano[2,3-b]pyran has several scientific research applications:
Mechanism of Action
The mechanism of action of Hexahydro-2H,7H-pyrano[2,3-b]pyran involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and function. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,2-b]pyran: Another heterocyclic compound with a similar fused ring system but different structural features.
Benzo[h]pyrano[2,3-b]pyran: A related compound with additional aromatic rings, leading to different chemical properties.
Properties
CAS No. |
38737-53-0 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,8a-octahydropyrano[2,3-b]pyran |
InChI |
InChI=1S/C8H14O2/c1-3-7-4-2-6-10-8(7)9-5-1/h7-8H,1-6H2 |
InChI Key |
DKLQRBQSFXEHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCOC2OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)

![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)
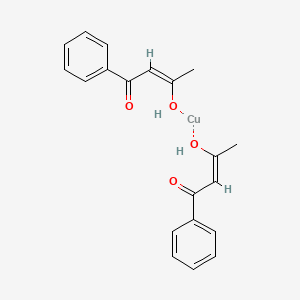
![(2Z,2'Z)-4,4'-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid)](/img/structure/B13819718.png)
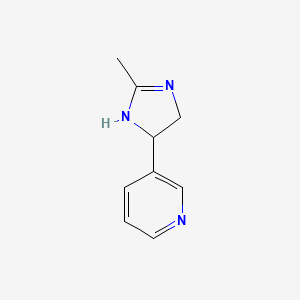
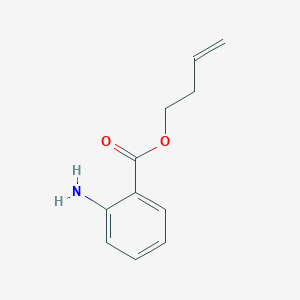
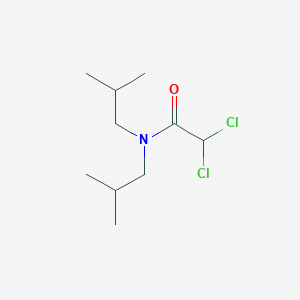
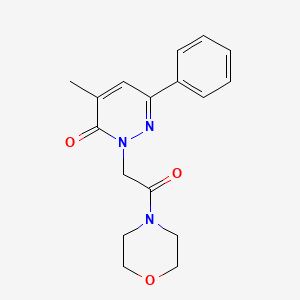
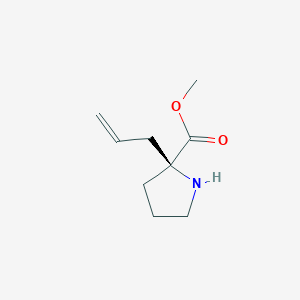
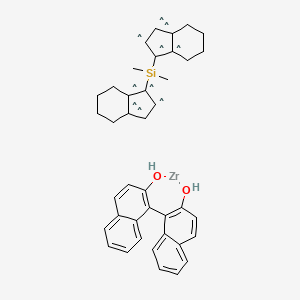
![N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B13819749.png)
